(E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine
Overview
Description
(E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 2-methylbenzaldehyde under basic conditions. The reaction proceeds via a Schiff base formation, followed by cyclization to yield the desired product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying purine metabolism.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized purines.
Mechanism of Action
The mechanism of action of (E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine depends on its specific application. In biological systems, it may act by:
Inhibiting enzymes: By binding to the active site of enzymes involved in purine metabolism, thereby blocking their activity.
Interacting with nucleic acids: By intercalating into DNA or RNA, potentially disrupting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
6-hydrazinylpurine: Lacks the 2-methylbenzylidene substituent, making it less hydrophobic and potentially less active in certain applications.
2-methylbenzylidenehydrazine: Lacks the purine ring, limiting its biological activity compared to (E)-6-(2-(2-methylbenzylidene)hydrazinyl)-9H-purine.
Uniqueness
This compound is unique due to the combination of the purine ring and the 2-methylbenzylidene substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-9-4-2-3-5-10(9)6-18-19-13-11-12(15-7-14-11)16-8-17-13/h2-8H,1H3,(H2,14,15,16,17,19)/b18-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZLPWGVEXGHAD-NGYBGAFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322686 | |
Record name | N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816898 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
537667-44-0 | |
Record name | N-[(E)-(2-methylphenyl)methylideneamino]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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